Methyl 4-(3-azido-2,2-dimethoxypropyl)benzoate
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Overview
Description
Methyl 4-(3-azido-2,2-dimethoxypropyl)benzoate is an organic compound that features a benzoate ester functional group, an azido group, and a dimethoxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-azido-2,2-dimethoxypropyl)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the esterification of 4-hydroxybenzoic acid to form methyl 4-hydroxybenzoate. This intermediate is then subjected to a series of reactions to introduce the azido and dimethoxypropyl groups. The reaction conditions often involve the use of reagents such as sodium azide, dimethyl sulfate, and appropriate solvents under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-azido-2,2-dimethoxypropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3-azido-2,2-dimethoxypropyl)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-azido-2,2-dimethoxypropyl)benzoate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The benzoate ester can undergo hydrolysis to release the active benzoic acid derivative, which can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-azido-2,2-dimethoxypropyl)benzoate: shares similarities with other azido compounds such as azidothymidine (AZT) and other azido-substituted benzoates.
Homoleptic azido compounds: These compounds contain only azido groups as ligands and exhibit similar reactivity patterns.
Uniqueness
- The presence of both azido and dimethoxypropyl groups in this compound makes it unique compared to other azido compounds. This combination of functional groups allows for diverse reactivity and potential applications in various fields of research .
Properties
CAS No. |
88543-81-1 |
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Molecular Formula |
C13H17N3O4 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 4-(3-azido-2,2-dimethoxypropyl)benzoate |
InChI |
InChI=1S/C13H17N3O4/c1-18-12(17)11-6-4-10(5-7-11)8-13(19-2,20-3)9-15-16-14/h4-7H,8-9H2,1-3H3 |
InChI Key |
BWMLYJQHFUIVKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(CN=[N+]=[N-])(OC)OC |
Origin of Product |
United States |
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